3,5-dimethoxy-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)benzamide
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Overview
Description
AC224 is a potent GPR139 agonist.
Scientific Research Applications
Antihyperglycemic Agents
- A study by Nomura et al. (1999) on antihyperglycemic agents highlighted the synthesis of benzamide derivatives for potential use in treating diabetes mellitus. One compound, in particular, demonstrated promising characteristics as a candidate drug for diabetes treatment (Nomura et al., 1999).
Antimicrobial Activity
- Research conducted by Sethi et al. (2016) focused on the antimicrobial efficacy of benzimidazol-1-yl-methyl-benzamide derivatives. These compounds showed significant activity against a range of bacterial and fungal species, highlighting their potential in antimicrobial drug development (Sethi et al., 2016).
Analogue Synthesis for Drug Improvement
- Owton et al. (1995) synthesized an analogue of the osteoarthritis drug rhein. This study focused on improving systemic exposure, indicating the potential of benzamide derivatives in enhancing drug efficacy (Owton et al., 1995).
Anti-Inflammatory and Analgesic Agents
- A study by Abu‐Hashem et al. (2020) involved the synthesis of novel benzodifuranyl and related compounds with observed COX-2 inhibitory, analgesic, and anti-inflammatory activities. This research suggests the utility of benzamide derivatives in the development of new pain relief and anti-inflammatory medications (Abu‐Hashem et al., 2020).
Antipsychotic Agents
- Research by Högberg et al. (1990) explored the synthesis of benzamides with potential antipsychotic properties. These compounds were found to be potent inhibitors of dopamine receptors, indicating their potential in treating psychiatric disorders (Högberg et al., 1990).
Anticonvulsant Agents
- Deodhar et al. (2009) synthesized phenytoin derivatives from 2,5-dioxo-4,4-diphenylimidazolidine-1-carboxylic acid. These derivatives were evaluated for their anticonvulsant activity, demonstrating the potential application of benzamide derivatives in the treatment of epilepsy (Deodhar et al., 2009).
Properties
Molecular Formula |
C19H19N3O5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
3,5-Dimethoxy-N-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)benzamide |
InChI |
InChI=1S/C19H19N3O5/c1-19(13-7-5-4-6-8-13)17(24)22(18(25)20-19)21-16(23)12-9-14(26-2)11-15(10-12)27-3/h4-11H,1-3H3,(H,20,25)(H,21,23) |
InChI Key |
IEHGCIWHIMJMHA-UHFFFAOYSA-N |
SMILES |
O=C(NN(C(NC1(C)C2=CC=CC=C2)=O)C1=O)C3=CC(OC)=CC(OC)=C3 |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)C2=CC(=CC(=C2)OC)OC)C3=CC=CC=C3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AC-224; AC 224; AC224 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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